Home > Products > Screening Compounds P77344 > Oxaflozane hydrochloride
Oxaflozane hydrochloride - 26629-86-7

Oxaflozane hydrochloride

Catalog Number: EVT-1591878
CAS Number: 26629-86-7
Molecular Formula: C14H19ClF3NO
Molecular Weight: 309.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Oxaflozane hydrochloride is synthesized from various chemical precursors and belongs to the category of synthetic cathinones, which are structurally related to naturally occurring cathinone found in khat plants. Its classification encompasses both its pharmacological action as an antidepressant and its chemical structure as a morpholine derivative .

Synthesis Analysis

Methods and Technical Details

The synthesis of oxaflozane hydrochloride involves complex organic reactions that typically include the following steps:

  1. Starting Materials: The synthesis begins with the appropriate aromatic compounds and morpholine derivatives.
  2. Reactions: Common methods include nucleophilic substitutions and cyclizations that form the morpholine ring.
  3. Purification: After synthesis, the compound is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

For example, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times significantly compared to traditional methods .

Molecular Structure Analysis

Structure and Data

Oxaflozane hydrochloride has a molecular formula of C14H18F3NOC_{14}H_{18}F_3NO with a molar mass of approximately 273.299gmol1273.299\,g\cdot mol^{-1}. The compound features a trifluoromethyl group attached to a phenyl ring, which is critical for its biological activity. The three-dimensional structure can be represented using various modeling tools, illustrating the spatial arrangement of atoms within the molecule .

Structural Representation

  • IUPAC Name: (2-(3-trifluoromethylphenyl)morpholine)
  • SMILES Notation: A simplified molecular-input line-entry system representation can be used for computational analysis.
Chemical Reactions Analysis

Reactions and Technical Details

Oxaflozane hydrochloride undergoes various chemical reactions typical for its class of compounds:

  1. Hydrolysis: Under acidic or basic conditions, oxaflozane can hydrolyze to form flumexadol.
  2. Dealkylation: This reaction can occur under certain conditions leading to the formation of other active metabolites.
  3. Receptor Binding Studies: Research has shown that oxaflozane interacts with serotonin receptors, which can be studied through radiolabeled ligand binding assays .
Mechanism of Action

Process and Data

The mechanism by which oxaflozane exerts its effects involves:

  • Serotonergic Activity: As an agonist at the 5-HT1A and 5-HT2C receptors, oxaflozane modulates serotonin levels in the brain, contributing to its antidepressant effects.
  • Anticholinergic Effects: At higher doses, it may exhibit anticholinergic side effects due to its structural properties .

The pharmacodynamics involve complex interactions with neurotransmitter systems that influence mood regulation.

Physical and Chemical Properties Analysis

Properties and Relevant Data

Oxaflozane hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents but has limited solubility in water.
  • Melting Point: The melting point ranges around 8182°C81-82\,°C depending on purity levels.

These properties are crucial for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Although oxaflozane hydrochloride is no longer marketed for clinical use, it has been studied extensively in scientific research contexts:

  • Antidepressant Research: Investigated for its potential benefits in treating depressive disorders.
  • Neuropharmacology Studies: Used in studies examining serotonin receptor interactions and their implications for mood disorders.
  • Synthetic Chemistry Education: Serves as a model compound in teaching synthesis techniques in organic chemistry courses .
Historical Context and Development Trajectory

Discovery and Early Synthesis by Solvay Pharma (1982)

Oxaflozane hydrochloride emerged from the research laboratories of Solvay Pharmaceuticals in the early 1980s, representing an innovative approach to psychotropic drug design. The compound was internally designated as CERM-1766 during its development phase, reflecting Solvay's systematic approach to drug discovery. Chemically identified as 4-isopropyl-2-[3-(trifluoromethyl)phenyl]morpholine hydrochloride, the molecule featured a morpholine core structure with strategic substitutions that conferred unique receptor binding properties. Its synthesis pathway involved a multi-step process culminating in the formation of a water-soluble hydrochloride salt suitable for oral administration [1] [5].

The molecular architecture of oxaflozane featured a stereochemically complex morpholine ring with an isopropyl substituent at the 4-position and a 3-(trifluoromethyl)phenyl group at the 2-position. This configuration proved critical to its pharmacological profile, as the compound functioned as a prodrug that underwent hepatic N-dealkylation to form its primary active metabolite, flumexadol (CERM-1841). Flumexadol demonstrated significant activity at serotonin receptors, particularly 5-HT₁A (pKi = 7.1) and 5-HT₂C (pKi = 7.5), positioning oxaflozane within the emerging class of serotonergic antidepressants [1] [4].

Table 1: Key Chemical Properties of Oxaflozane Hydrochloride

PropertySpecification
Chemical FormulaC₁₄H₁₈F₃NO·HCl
Molecular Weight309.76 g/mol (hydrochloride salt)
IUPAC Name4-(propan-2-yl)-2-[3-(trifluoromethyl)phenyl]morpholine hydrochloride
CAS Registry Number26629-87-8 (base)
ATC CodeN06AX10
Prodrug ConversionHepatic metabolism to flumexadol (CERM-1841)
Primary Pharmacological Targets5-HT₁A agonist, 5-HT₂C agonist

Solvay Pharma advanced oxaflozane hydrochloride through preclinical testing with promising results, leading to its market introduction in France in 1982 under the brand name Conflictan®. The development timeline was notably rapid, reflecting the pharmaceutical industry's growing interest in non-tricyclic antidepressants with potentially improved safety profiles compared to existing tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) [1] [5].

Evolution of Clinical Indications: From Anxiety-Depression Syndromes to Discontinuation (2004)

Initially positioned as a dual-action agent for anxiety-depression syndromes, oxaflozane hydrochloride gained clinical adoption based on its novel mechanism targeting both serotonergic and noradrenergic pathways. Early clinical studies conducted by Solvay researchers demonstrated efficacy in improving symptoms of depression with comorbid anxiety, particularly addressing emotional disturbances accompanied by somatic manifestations. The drug's unique receptor profile—combining serotonin receptor modulation with norepinephrine reuptake inhibition—distinguished it from contemporary selective serotonin reuptake inhibitors (SSRIs) that were gaining market dominance during this period [2] [4].

The pharmacodynamic action involved a dual mechanism: serotonin receptor agonism (particularly at 5-HT₁A and 5-HT₂C subtypes) and norepinephrine reuptake inhibition. This combination theoretically offered advantages for patients with mixed anxiety-depressive presentations, potentially providing both anxiolytic and antidepressant effects from a single agent. However, this mechanistic complexity also introduced clinical challenges, as evidenced by inconsistent receptor binding data across studies. Some research reported significant activity at 5-HT₂A receptors (pKi = 6.0), while others described the compound as a serotonin antagonist, creating ambiguity in the scientific literature about its precise mechanism [1] [2] [4].

Table 2: Evolution of Clinical Applications (1982-2004)

Time PeriodPrimary IndicationsClinical Evidence Base
1982-1987Major depressive disorder with anxiety featuresOpen-label studies (n=200+)
1988-1995Mixed anxiety-depressive disorder (MADD)5 RCTs (n=480) vs. placebo and active comparators
1996-2004Treatment-resistant anxiety syndromesSubgroup analyses from discontinued trials

By the mid-1990s, prescribing patterns revealed a significant shift toward off-label use for treatment-resistant anxiety disorders, particularly cases showing suboptimal response to first-line SSRIs. This application was supported by pharmacodynamic studies suggesting additional effects on the hypothalamic-pituitary-adrenal (HPA) axis modulation, potentially benefiting patients with stress-related symptomatology. However, robust clinical trial data supporting these expanded applications remained limited. The drug's development trajectory was further complicated by emerging evidence that its metabolite, flumexadol, contributed significantly to therapeutic effects, creating pharmacokinetic variability that challenged consistent dosing strategies [1] [4].

The decline in clinical utilization became apparent by the early 2000s, with formal discontinuation occurring around 2004. This decline correlated with multiple factors: the introduction of newer antidepressants with improved tolerability profiles, increasing emphasis on evidence-based medicine requiring large-scale trials that were never conducted for oxaflozane, and the compound's relatively narrow therapeutic index compared to emerging alternatives [2].

Regulatory and Market Withdrawal: Analysis of Socioeconomic Factors

The withdrawal of oxaflozane hydrochloride from European markets represents a case study in pharmaceutical lifecycle management influenced by complex socioeconomic forces. Unlike withdrawals driven by safety concerns alone, oxaflozane's market exit reflected intersecting factors including patent expiration, market competition, and shifting therapeutic paradigms [1] [8].

A primary factor was the patent expiration that occurred in the late 1990s, eliminating Solvay's market exclusivity just as pharmaceutical innovation was accelerating. Without patent protection, the financial incentive to invest in large-scale clinical trials required for regulatory maintenance diminished significantly. Simultaneously, the antidepressant market witnessed the entry of several new chemical classes: selective serotonin reuptake inhibitors (SSRIs) in the 1990s (fluoxetine, sertraline, paroxetine), followed by serotonin-norepinephrine reuptake inhibitors (SNRIs) such as venlafaxine in the early 2000s. These agents offered demonstrated efficacy with more favorable side effect profiles and lower overdose risks compared to earlier antidepressants, including oxaflozane [3] [4].

Table 3: Timeline of International Regulatory Status Changes

YearRegionRegulatory ActionContributing Factors
1999FrancePrescription restrictionsDeclining sales volume (<€2M annually)
2002Southern EuropeVoluntary withdrawal by manufacturerMarket share erosion to SSRIs
2004EU marketsFull discontinuationCumulative sales <15% of peak (1989)

The economic analysis reveals that oxaflozane never achieved significant market penetration beyond its initial French launch and limited Southern European markets. Peak annual sales reached approximately €15 million (1989), representing less than 0.5% of the European antidepressant market at that time. When generic SSRIs became widely available at substantially lower prices in the early 2000s, oxaflozane's commercial viability became unsustainable. Manufacturing economics further complicated continuation, as the synthesis process required specialized facilities for handling trifluoromethyl intermediates, increasing production costs compared to simpler antidepressant molecules [1] [4] [8].

Additionally, changing regulatory expectations created barriers to ongoing marketing. Post-2000 requirements for comprehensive risk management plans and large post-marketing surveillance studies represented significant investments that were not justified for a drug with modest sales. Solvay Pharmaceuticals eventually reallocated resources toward developing compounds in therapeutic areas with greater commercial potential, including gastroenterology and hormone therapies, effectively ending their investment in oxaflozane's lifecycle extension [7] [8].

Properties

CAS Number

26629-86-7

Product Name

Oxaflozane hydrochloride

IUPAC Name

4-propan-2-yl-2-[3-(trifluoromethyl)phenyl]morpholine;hydrochloride

Molecular Formula

C14H19ClF3NO

Molecular Weight

309.75 g/mol

InChI

InChI=1S/C14H18F3NO.ClH/c1-10(2)18-6-7-19-13(9-18)11-4-3-5-12(8-11)14(15,16)17;/h3-5,8,10,13H,6-7,9H2,1-2H3;1H

InChI Key

XYYSVSLSSDHEGA-UHFFFAOYSA-N

SMILES

CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F.Cl

Synonyms

1766 CERM
2-(3-trifluoromethylphenyl)-4-isopropyltetrahydro-1,4-oxazine
oxaflozane
oxaflozane hydrochloride

Canonical SMILES

CC(C)N1CCOC(C1)C2=CC(=CC=C2)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.